4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine
Overview
Description
4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with piperidine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-triazine derivatives with piperidine and piperazine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target proteins and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-4-yl)pyridin-2-amine dihydrochloride
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
- 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
Uniqueness
Compared to similar compounds, 4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine stands out due to its triazine core, which imparts unique electronic and steric properties. These properties enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery and material science .
Properties
IUPAC Name |
4-piperidin-1-yl-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N8/c19-17-21-15(22-18(23-17)26-8-4-1-5-9-26)14-24-10-12-25(13-11-24)16-6-2-3-7-20-16/h2-3,6-7H,1,4-5,8-14H2,(H2,19,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVFAVGKFLBXRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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